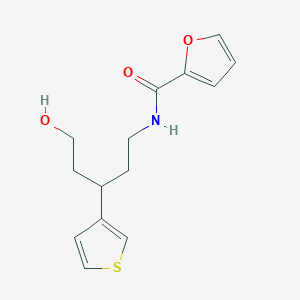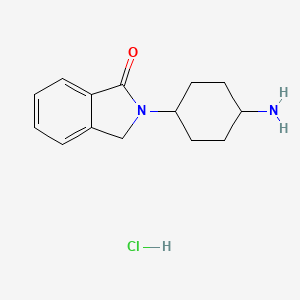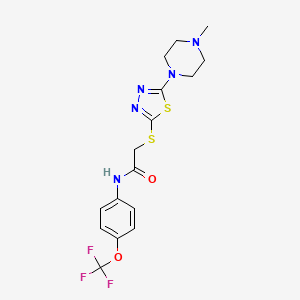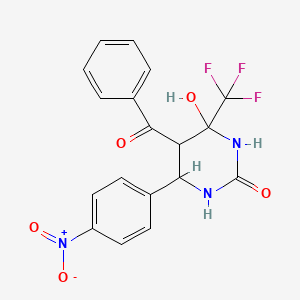
N-(5-hydroxy-3-(thiophen-3-yl)pentyl)furan-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(5-hydroxy-3-(thiophen-3-yl)pentyl)furan-2-carboxamide” is an organic compound containing a furan ring, a thiophene ring, and an amide group. Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . Thiophene is a similar structure, but with a sulfur atom instead of oxygen . The amide group (-CONH2) is a common feature in organic chemistry and biochemistry, including proteins .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would include a furan ring and a thiophene ring connected by a pentyl chain (five carbon atoms) with a hydroxy group (-OH) on the 5th carbon. The furan ring would also have a carboxamide group (-CONH2) attached .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Factors such as polarity, molecular size, and functional groups all influence properties like solubility, melting point, boiling point, etc .Aplicaciones Científicas De Investigación
Antiviral Activity
Furan-carboxamide derivatives have been explored for their potential to inhibit lethal viruses, such as the H5N1 influenza A virus. Systematic studies on the structure-activity relationship revealed that substituting heterocyclic moieties like furan or thiophene significantly influences anti-influenza activity. This suggests that N-(5-hydroxy-3-(thiophen-3-yl)pentyl)furan-2-carboxamide could play a crucial role in developing novel antiviral agents against influenza A viruses and potentially other viral pathogens due to its structural similarity to these active compounds (Yu Yongshi et al., 2017).
Antimicrobial Properties
Research into furan-carboxamide derivatives has also shown promising antimicrobial properties. Synthesis and in vitro testing against drug-resistant bacteria such as A. baumannii, K. pneumoniae, E. cloacae, and S. aureus have identified these compounds as effective antimicrobial agents. This indicates the potential for this compound to contribute to the development of new treatments for infections caused by drug-resistant bacteria (A. Siddiqa et al., 2022).
Pharmaceutical Development
The structural and pharmacological exploration of furan-carboxamide derivatives extends to their potential applications in pharmaceutical development. Their ability to interact with biological targets, as demonstrated by their antiviral and antimicrobial activities, underscores their versatility as scaffolds for designing new drugs. Such compounds can be optimized for various therapeutic applications, including treating viral infections, combating antimicrobial resistance, and potentially targeting other diseases requiring modulation of biological pathways (P. Franchetti et al., 1995).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-(5-hydroxy-3-thiophen-3-ylpentyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3S/c16-7-4-11(12-5-9-19-10-12)3-6-15-14(17)13-2-1-8-18-13/h1-2,5,8-11,16H,3-4,6-7H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSKYOZJUYVFWBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NCCC(CCO)C2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-methyl-N-(2-morpholinoethyl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2713049.png)
![2-(2,4-Dimethylphenyl)-4-({[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}thio)pyrazolo[1,5-a]pyrazine](/img/structure/B2713050.png)



![5-((4-Ethylpiperazin-1-yl)(3,4,5-trimethoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2713058.png)
![1-[3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl]-4-methylpiperazine](/img/structure/B2713060.png)


![3-[1-[4-(Trifluoromethyl)pyrimidin-2-yl]pyrrolidin-3-yl]-1,3-oxazolidin-2-one](/img/structure/B2713063.png)
![6-(4-methoxyphenyl)-N-(2-pyridin-2-ylethyl)-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine-3-carboxamide](/img/structure/B2713067.png)



